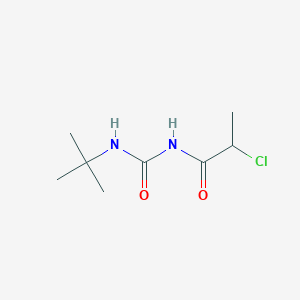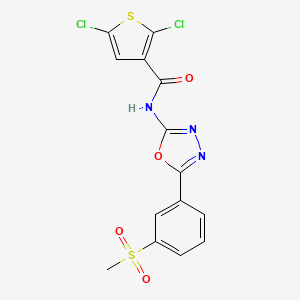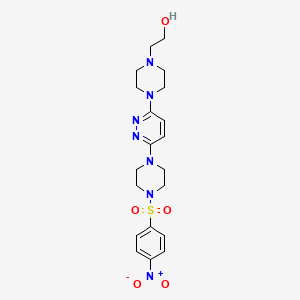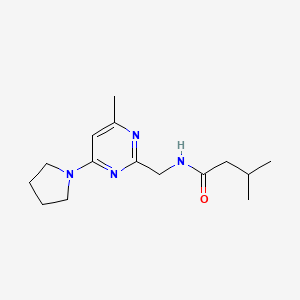![molecular formula C10H10BrN3 B2702415 [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine CAS No. 1472723-59-3](/img/structure/B2702415.png)
[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine” is a chemical compound . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H10BrN3 . The structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .科学的研究の応用
Metabolic Signatures in Drug Addiction
Research has identified specific metabolic alterations in individuals addicted to methamphetamine, a substance structurally distinct yet chemically related to brominated compounds. These alterations include changes in amino acid metabolism and hormone levels, which are gender-specific. This indicates the potential for developing biomarkers for addiction based on metabolic profiling (Cheng et al., 2022).
Environmental Impact of Brominated Compounds
Studies on brominated flame retardants (BFRs) in indoor environments highlight the persistent nature of these compounds and their potential for human exposure. Analysis of indoor air and dust samples has revealed significant concentrations of BFRs, suggesting ongoing environmental and health risks associated with these substances (Takigami et al., 2009).
Pharmacokinetics of Designer Benzodiazepines
The pharmacokinetics of designer benzodiazepines, such as flubromazepam, have been studied to understand their metabolism and potential impacts on drug testing and forensic analysis. These studies are crucial for developing detection methods and understanding the long-term effects of such substances (Moosmann et al., 2013).
Neurotoxicity and Behavioral Effects of Drug Abuse
Research into the neurotoxic and behavioral effects of drug abuse, including studies on MDMA and methamphetamine, sheds light on how these substances affect emotional empathy, prosocial behavior, and cognitive functions. These insights are critical for understanding the broader societal and psychological impacts of drug abuse (Hysek et al., 2014).
Genetic Factors in Drug Dependence
Investigations into the genetic basis of drug dependence, focusing on the GRIA3 gene's association with methamphetamine dependence, illustrate the complex interplay between genetics and addiction. Understanding these relationships is vital for developing targeted therapies and interventions (Iamjan et al., 2018).
作用機序
Target of Action
The compound “[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine” is a pyrazole derivative. Pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of pyrazole derivatives can vary widely depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target’s activity .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their target. For example, some pyrazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, suggesting they can affect pathways related to viral replication, inflammation, and cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrazole derivatives, like other organic compounds, are likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. For example, if it acts as an inhibitor of an enzyme involved in a disease pathway, it could potentially slow down the progression of the disease .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
特性
IUPAC Name |
[1-(4-bromophenyl)pyrazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14/h1-6H,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPRBTXRPRRXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2702334.png)







![2-(1,3-dioxoisoindol-2-yl)-N-[3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2702343.png)



![5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2702351.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2702354.png)
